2-chloro-4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
The compound “2-chloro-4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a benzamide, a nitro group, a chloro group, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different functional group or ring structure. The synthesis of similar compounds often involves reactions like nitration, chlorination, and amide formation .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the nitro group and the amide group could lead to interesting electronic effects .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the nitro group could increase its solubility in polar solvents .Scientific Research Applications
Polymorphs and Salts Characterization
Research on polymorphs and salts of related compounds, such as 4-nitro-N-(quinolin-8-yl)benzamide, explores the structural characteristics, including hydrogen bonding patterns and molecular arrangements in crystals. Such studies are crucial for understanding the physical properties and stability of pharmaceutical compounds, which can impact their formulation and efficacy (Khakhlary & Baruah, 2014).
Reactivity and Synthesis of Heterocycles
The reactivity of nitro heteroaromatic compounds has been studied for synthesizing novel heterocyclic compounds, indicating a pathway for creating diverse structures with potential biological activities. These reactions often lead to compounds such as pyrimidine N-oxides and pyrroles, which are significant in medicinal chemistry (Murashima et al., 1996).
Antibacterial Agents
Compounds similar in structure have been synthesized and evaluated for their antibacterial properties. This includes novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which were tested against various bacteria, demonstrating the potential for developing new antibacterial agents (Largani et al., 2017).
Synthesis and Bioactive Structures
Nitroepoxides, transformed into 1,4-diamino heterocycles like quinoxalines, indicate a method for accessing bioactive structures with minimal waste. Such synthetic pathways are invaluable for drug discovery and development, providing efficient routes to pharmacologically relevant molecules (Vidal-Albalat et al., 2014).
Electrophilic Substitution Reactions
Studies on electrophilic substitution in pyrrolo[1,2-a]quinoxalines, such as chlorination, sulphonation, and nitration, offer insights into chemical reactivity and functionalization strategies for heterocyclic compounds. Understanding these reactions facilitates the design and synthesis of derivatives with potential application in various fields, including materials science and pharmaceuticals (Cheeseman & Tuck, 1967).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-4-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c19-15-9-13(22(25)26)2-3-14(15)18(24)20-12-7-10-1-4-16(23)21-6-5-11(8-12)17(10)21/h2-3,7-9H,1,4-6H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZSLFTZMVYQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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